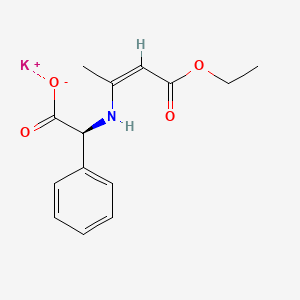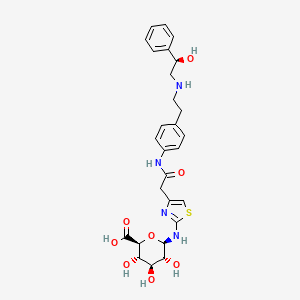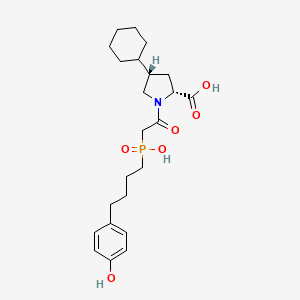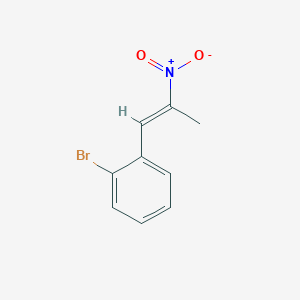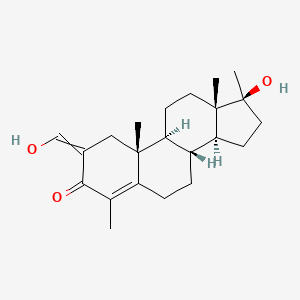
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of 1,3-thiazolidin-4-ones involves numerous methods, reflecting their adaptability and the scope for modifications at different positions on the heterocyclic ring. These methods cater to enhancing the molecule's selectivity, purity, product yield, and pharmacokinetic activity through various synthetic approaches including multicomponent reactions, click reactions, nano-catalysis, and green chemistry principles (Sahiba et al., 2020).
Molecular Structure Analysis
1,3-Thiazolidin-4-ones exhibit a heterocyclic ring structure containing sulfur at position 1, nitrogen at position 3, and a carbonyl group at position 4. This core structure can be diversified by modifying substituents at the 2-, 3-, and 5-positions, leading to compounds with varied chemical and biological properties. The molecular structure of these compounds has been a subject of study since the mid-nineteenth century, demonstrating their enduring relevance in chemical research (Santos et al., 2018).
Chemical Reactions and Properties
1,3-Thiazolidin-4-ones undergo a range of chemical reactions, making them versatile intermediates in organic synthesis. These reactions include cyclocondensation with various carboxylic acids and their derivatives, showcasing their utility in creating complex molecules with potential biological activities. Their chemical properties are influenced by the substituents on the thiazolidine ring, which can significantly alter their reactivity and stability (Issac & Tierney, 1996).
Physical Properties Analysis
The physical properties of 1,3-thiazolidin-4-ones, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. These properties are determined by the compound's molecular structure and the nature of its substituents, affecting its behavior in biological systems and its interaction with other molecules. Studies on these properties help in understanding the compound's pharmacokinetic profile and its potential as a drug candidate.
Chemical Properties Analysis
1,3-Thiazolidin-4-ones' chemical properties, including acidity, basicity, and nucleophilicity, play a significant role in their reactivity and the type of chemical reactions they can participate in. These properties are pivotal for designing synthetic routes for new derivatives with enhanced biological activities. The presence of the thiazolidine ring contributes to the compound's ability to act as a scaffold for drug development, providing a basis for the attachment of various pharmacophoric groups (Cunico et al., 2008).
科学的研究の応用
Designing Heterocyclic γ-Amino Acids
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is utilized in the synthesis of heterocyclic γ-amino acids, specifically 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs). These ATCs are valuable for mimicking secondary structures of proteins such as helices and β-sheets. The synthesis involves cross-Claisen condensations, offering a flexible method for introducing a variety of lateral chains on the γ-amino acids (Mathieu et al., 2015).
Synthesis of N-fluorenylmethoxycarbonyl-N-methyl-L-cysteine Derivatives
This compound is also key in the synthesis of N-fluorenylmethoxycarbonyl-N,S-dimethyl-L-Cysteine and similar derivatives, characterized by a convenient two-step procedure from thiazolidine-4-carboxylic acid. These derivatives are significant in various biochemical applications (Liu, Tang, & Jiang, 2002).
Developing Peptidomimetics
The compound is instrumental in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This is utilized in solid-phase peptide synthesis, enabling the creation of complex peptidomimetics (Sladojevich, Trabocchi, & Guarna, 2007).
Nonlinear Optical Chromophore Synthesis
It's used in synthesizing protected ω-secondary amino carboxylic acid monomers containing nonlinear optical (NLO) chromophores. This synthesis contributes to the development of materials with novel optical properties (Huang, Zhang, Dalton, & Weber, 2000).
Solid Phase Synthesis of Carbonylated Peptides
This acid is crucial for developing methods for the solid-phase synthesis of carbonylated peptides, aiding in the study of peptides that undergo oxidative modifications, which are relevant to several diseases (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).
Mimicking Tripeptide β-Strand Structures
It also plays a role in creating unnatural amino acids that mimic tripeptide β-strand structures, which are significant in studying protein interactions and structures (Nowick et al., 2000).
Synthesis of Protected Derivatives
The acid is integral in synthesizing protected derivatives of (2R,3R)-β-hydroxyaspartic acid, which are compatible with Fmoc solid-phase peptide synthesis strategies (Bruno & Nicolas, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-21(2)18(19(23)24)22(12-27-21)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWBFHCBDIMJQV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124851 | |
| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Fmoc-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
141636-66-0 | |
| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141636-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Thiazolidinedicarboxylic acid, 5,5-dimethyl-, 3-(9H-fluoren-9-ylmethyl) ester, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
